(R)-DTBM-Garphos

Catalog No.
S3464838
CAS No.
1365531-99-2
M.F
C76H108O8P2
M. Wt
1211.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-DTBM-Garphos

CAS Number

1365531-99-2

Product Name

(R)-DTBM-Garphos

IUPAC Name

[2-[2-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphanyl-4,6-dimethoxyphenyl]-3,5-dimethoxyphenyl]-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphane

Molecular Formula

C76H108O8P2

Molecular Weight

1211.6 g/mol

InChI

InChI=1S/C76H108O8P2/c1-69(2,3)51-37-47(38-52(65(51)81-29)70(4,5)6)85(48-39-53(71(7,8)9)66(82-30)54(40-48)72(10,11)12)61-35-45(77-25)33-59(79-27)63(61)64-60(80-28)34-46(78-26)36-62(64)86(49-41-55(73(13,14)15)67(83-31)56(42-49)74(16,17)18)50-43-57(75(19,20)21)68(84-32)58(44-50)76(22,23)24/h33-44H,1-32H3

InChI Key

KACYLFSRRUJDSY-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)P(C2=CC(=C(C(=C2)C(C)(C)C)OC)C(C)(C)C)C3=CC(=CC(=C3C4=C(C=C(C=C4P(C5=CC(=C(C(=C5)C(C)(C)C)OC)C(C)(C)C)C6=CC(=C(C(=C6)C(C)(C)C)OC)C(C)(C)C)OC)OC)OC)OC

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)P(C2=CC(=C(C(=C2)C(C)(C)C)OC)C(C)(C)C)C3=CC(=CC(=C3C4=C(C=C(C=C4P(C5=CC(=C(C(=C5)C(C)(C)C)OC)C(C)(C)C)C6=CC(=C(C(=C6)C(C)(C)C)OC)C(C)(C)C)OC)OC)OC)OC

Here are some specific research applications of (R)-DTBM-Garphos:

  • Buchwald-Hartwig cross-coupling: This reaction type enables the coupling of aryl or vinyl halides with various nucleophiles, such as amines, amides, and boronic acids. (R)-DTBM-Garphos is a particularly effective ligand for this reaction, offering high activity and enantioselectivity for the formation of chiral products. Source:
  • Suzuki-Miyaura coupling: This reaction allows the coupling of organic halides or pseudohalides with organoboron compounds. (R)-DTBM-Garphos can be used in this reaction to achieve efficient and selective formation of biaryl and other complex organic molecules. Source:
  • Stille coupling: This reaction type enables the coupling of organic halides with organotin reagents. While not as widely used as other coupling reactions, (R)-DTBM-Garphos can still be a valuable ligand for Stille couplings in certain cases. Source:

(R)-DTBM-Garphos is a chiral diphosphine ligand characterized by its bulky tert-butyl groups and methoxy substituents on the aromatic rings. This compound is notable for its ability to enhance the enantioselectivity and reactivity of various metal-catalyzed reactions, particularly in asymmetric synthesis. The ligand's structure allows for significant steric hindrance, which influences the coordination properties with transition metals, making it a valuable tool in catalysis.

(R)-DTBM-Garphos functions by donating electron density from the lone pairs on the oxygen atoms to a metal center. This complexation process alters the electronic properties of the metal, affecting its reactivity and ability to participate in various catalytic cycles [].

The bulky DTBM groups on the ligand can create a steric environment around the metal center, influencing the substrates that can access the active site and the reaction pathways available. Additionally, the chirality of the ligand can lead to the formation of enantioselective catalysts, favoring the production of one specific enantiomer of a product molecule [].

(R)-DTBM-Garphos is primarily utilized in rhodium-catalyzed reactions, where it demonstrates a pronounced effect on the stereochemistry of products. For instance, it has been shown to facilitate the dehydrogenative silylation of C(sp3)–H bonds, significantly accelerating reaction rates due to its steric and electronic properties . Additionally, (R)-DTBM-Garphos can be employed in coupling reactions involving 1,3-dienes and various electrophiles, yielding high enantiomeric excess .

The synthesis of (R)-DTBM-Garphos typically involves the following steps:

  • Formation of the Diphosphine Backbone: Starting materials such as 3,5-di-tert-butyl-4-methoxyphenol are reacted with appropriate phosphorus sources to form the diphosphine structure.
  • Purification: The crude product is purified through column chromatography to isolate (R)-DTBM-Garphos in high purity.
  • Characterization: Techniques such as NMR spectroscopy are employed to confirm the structure and purity of the synthesized ligand .

(R)-DTBM-Garphos finds extensive applications in asymmetric catalysis, particularly in:

  • Asymmetric Hydrogenation: Enhancing selectivity in hydrogenation reactions.
  • Cross-Coupling Reactions: Facilitating C-C bond formation with high enantioselectivity.
  • Silylation Reactions: Improving yields and selectivity in silylation processes.

These applications highlight its significance in both academic research and industrial processes where chirality is essential.

Interaction studies involving (R)-DTBM-Garphos focus on its binding affinity with various metal centers, particularly rhodium and palladium. These studies reveal that the ligand's steric bulk significantly affects the metal-ligand interactions, leading to enhanced catalytic performance. The electronic properties imparted by the methoxy groups also play a crucial role in stabilizing reaction intermediates and transition states .

Several compounds exhibit similar structural features or applications as (R)-DTBM-Garphos. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
(R)-DTBM-SEGPHOSSimilar diphosphine structureMore flexible due to less steric hindrance
(S)-BINAPBidentate phosphine ligandKnown for high enantioselectivity but less sterically bulky
(R)-DPEPhosDiphosphine with different substituentsOffers different electronic properties affecting reactivity
(R)-Ph-BPEBulky phosphine ligandFocused on palladium catalysis with distinct selectivity

(R)-DTBM-Garphos stands out due to its combination of steric bulk and electronic properties, making it particularly effective for specific metal-catalyzed reactions where enhanced selectivity is required. Its unique structural attributes allow it to outperform other ligands in certain catalytic scenarios, thereby establishing its significance in synthetic organic chemistry.

XLogP3

22.1

Hydrogen Bond Acceptor Count

8

Exact Mass

1210.75194439 g/mol

Monoisotopic Mass

1210.75194439 g/mol

Heavy Atom Count

86

Dates

Modify: 2023-08-19

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